N-tert-butyl-5-chloro-2-nitrobenzamide

Catalog No.
S6134653
CAS No.
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-5-chloro-2-nitrobenzamide

Product Name

N-tert-butyl-5-chloro-2-nitrobenzamide

IUPAC Name

N-tert-butyl-5-chloro-2-nitrobenzamide

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

VRUZAGKMLZNXMG-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

The exact mass of the compound N-(tert-butyl)-5-chloro-2-nitrobenzamide is 256.0614700 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-butyl-5-chloro-2-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a nitro group attached to a benzamide structure. Its molecular formula is C12H14ClN2O3C_{12}H_{14}ClN_{2}O_{3}. This compound exhibits unique physical and chemical properties due to the combination of its functional groups, which can influence its reactivity and biological interactions.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium on carbon or iron powder in acidic conditions. The primary product of this reaction is N-tert-butyl-5-chloro-2-aminobenzamide.
  • Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., hydroxide ions) under appropriate conditions, leading to the formation of hydroxy derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

N-tert-butyl-5-chloro-2-nitrobenzamide has been studied for its potential biological activities. Its nitro group can participate in redox reactions, which may lead to the formation of reactive intermediates capable of modifying target proteins. Additionally, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, potentially influencing enzyme activity and receptor binding.

The synthesis of N-tert-butyl-5-chloro-2-nitrobenzamide can be achieved through various methods:

  • Direct Condensation: One common method involves the reaction of 5-chloro-2-nitrobenzoic acid with tert-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
  • Catalyzed Reactions: Another approach utilizes oxalic acid dihydrate as a catalyst to facilitate the reaction between tert-butyl acetate and 5-chloro-2-nitrobenzonitrile under mild conditions, yielding the desired amide.
  • Industrial Production: In industrial settings, large-scale synthesis may involve continuous flow reactors and optimized conditions to enhance yield and purity while minimizing environmental impact.

N-tert-butyl-5-chloro-2-nitrobenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in the synthesis of therapeutic agents.
  • Chemical Research: It can be utilized as a reagent in synthetic organic chemistry for developing new compounds.

Interaction studies have shown that N-tert-butyl-5-chloro-2-nitrobenzamide can bind to specific molecular targets such as enzymes and receptors. The nitro group’s ability to undergo bioreduction plays a crucial role in its mechanism of action, potentially leading to inhibition of target proteins and affecting biological pathways.

N-tert-butyl-5-chloro-2-nitrobenzamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-tert-butyl-4-nitrobenzamideNitro group at para positionDifferent reactivity due to positional isomerism
N-tert-butyl-2-amino-benzamideAmino group instead of nitroExhibits different biological activity
N-tert-butyl-2-chlorobenzamideChlorine instead of nitroVaries in reactivity patterns and applications
N-tert-butyl-3-chloro-5-nitrobenzamideDifferent positioning of chlorine and nitro groupsUnique due to specific spatial arrangement

This compound is unique due to the combination of its tert-butyl, chloro, and nitro groups, which confer distinct chemical properties and reactivity patterns not found in other similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.0614700 g/mol

Monoisotopic Mass

256.0614700 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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